molecular formula C10H9NO5 B8522458 Methyl 5-nitro-2-(2-oxoethyl)benzoate

Methyl 5-nitro-2-(2-oxoethyl)benzoate

Cat. No.: B8522458
M. Wt: 223.18 g/mol
InChI Key: RWCMMGLHFWTTAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-nitro-2-(2-oxoethyl)benzoate is a substituted benzoate ester characterized by a nitro group (-NO₂) at the 5th position and a 2-oxoethyl (-CH₂CO-) substituent at the 2nd position of the benzene ring. For instance, nitration of methyl benzoate derivatives (e.g., methyl 3-nitrobenzoate) is a common synthetic route , and similar compounds have shown applications in pharmaceuticals and materials science .

Properties

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

methyl 5-nitro-2-(2-oxoethyl)benzoate

InChI

InChI=1S/C10H9NO5/c1-16-10(13)9-6-8(11(14)15)3-2-7(9)4-5-12/h2-3,5-6H,4H2,1H3

InChI Key

RWCMMGLHFWTTAE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])CC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Nitro-Substituted Benzoates
  • Methyl 5-Nitro-2-(Trifluoromethyl)Benzoate (Similarity: 0.93): Substituents: 5-NO₂, 2-CF₃.
  • Methyl 4-Nitro-2-(Trifluoromethyl)Benzoate (Similarity: 0.93): Substituents: 4-NO₂, 2-CF₃. Positional isomerism (4-nitro vs. 5-nitro) affects electronic distribution and intermolecular interactions, as seen in spectroscopic studies of analogous azo dyes .
Oxoethyl-Containing Derivatives
  • Methyl 2-((2-(4-Nitrophenyl)-2-Oxoethyl)Sulfinyl)Benzoate (Derivative 18A): Substituents: 2-(sulfinyl-oxoethyl), 4-nitrophenyl. Exhibits potent monoamine oxidase-A (MAO-A) inhibition (IC₅₀ = 2.86 µM), highlighting the role of sulfinyl and nitro groups in bioactivity .
Chloro-Nitro Hybrids
  • Methyl 5-Chloro-2-[2-[(4-Nitrobenzyl)Amino]-2-Oxoethoxy]Benzoate: Substituents: 5-Cl, 2-(amide-linked oxoethoxy). Molecular weight: 378.8 g/mol; higher steric bulk due to the chloro and amide groups may reduce solubility compared to the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.